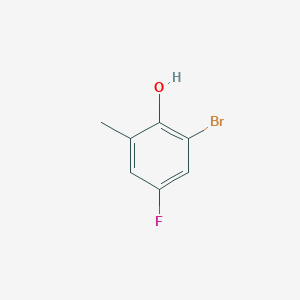

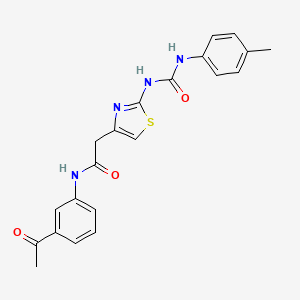

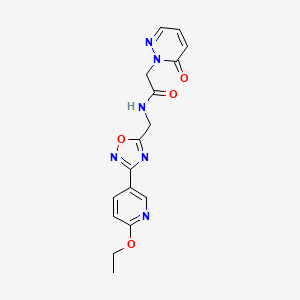

![molecular formula C15H16ClN3S B2496802 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216430-26-0](/img/structure/B2496802.png)

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds such as thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that result in antimycobacterial activity .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and other free radicals, which can increase dramatically under cellular damage .

Pharmacokinetics

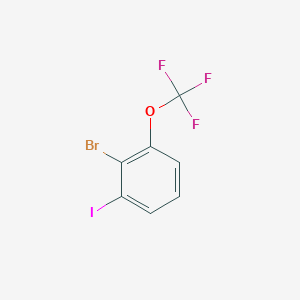

The presence of a bromine atom in similar compounds seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Result of Action

Related compounds have demonstrated high toxicity toward human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells .

Action Environment

The synthesis of similar compounds has been reported to be performed without an excess of the reagents and solvent under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl compound. For example, 2-aminothiophene can be reacted with ethyl cyanoacetate in the presence of a base to form the thienopyrimidine core.

Substitution Reactions: The introduction of the ethyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. For instance, the thienopyrimidine core can be alkylated with ethyl bromide and subsequently reacted with p-toluidine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any nitro or carbonyl groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Sodium hydride, alkyl halides, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride has been explored for various scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes that play a role in metabolic pathways.

Chemical Biology: It serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.

Pharmaceutical Development: The compound is a candidate for drug development, especially in the treatment of diseases where kinase inhibition is a therapeutic strategy.

Comparison with Similar Compounds

Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine: Lacks the ethyl and p-tolyl substituents but shares the core structure.

6-methyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.

N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine: Lacks the ethyl group.

Uniqueness

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to the presence of both ethyl and p-tolyl groups, which can influence its biological activity and pharmacokinetic properties. These substituents can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in therapeutic applications.

Properties

IUPAC Name |

6-ethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-3-12-8-13-14(16-9-17-15(13)19-12)18-11-6-4-10(2)5-7-11;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLWEVXLNMPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B2496742.png)